molecular formula C19H21N5OS2 B2384920 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189724-71-7

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2384920
CAS No.: 1189724-71-7
M. Wt: 399.53
InChI Key: IOELEVCYJYCPQW-UHFFFAOYSA-N
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Description

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel scaffolds incorporating thiadiazole and piperidine moieties have been synthesized from biologically active stearic acid. These compounds, including variants similar to the requested chemical structure, showed promising antimicrobial activities against various bacterial and fungal strains. The physico-chemical and surface properties, as well as biodegradability of synthesized non-ionic surfactants, were evaluated, highlighting their potential utility in diverse scientific applications (Abdelmajeid, Amine, & Hassan, 2017).

  • Research into the development of heterocyclic compounds, including those with a piperidine moiety, has demonstrated a variety of potential applications. These compounds were synthesized for insecticidal assessment, specifically targeting the cotton leafworm, Spodoptera littoralis. The innovative use of heterocycles incorporating a thiadiazole moiety showcases the scientific interest in developing new agents for pest control (Fadda et al., 2017).

  • The discovery of a clinical candidate, an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, which exhibits selectivity and improved pharmacological profiles, illustrates the pharmaceutical research applications of compounds structurally related to the query. This work emphasizes the role of molecular design in enhancing drug properties, including solubility and absorption (Shibuya et al., 2018).

Therapeutic Potential and Molecular Mechanisms

  • The synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives, which include piperazine and thiazole moieties, have been investigated for their potential in treating Alzheimer's disease. These compounds have shown promising activity as selective and potent acetylcholinesterase inhibitors, in addition to inhibiting amyloid β aggregation, suggesting their utility in developing multifunctional therapeutics (Umar et al., 2019).

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-13-5-7-14(8-6-13)22-15(25)11-26-18-16-17(20-12-21-18)23-19(27-16)24-9-3-2-4-10-24/h5-8,12H,2-4,9-11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOELEVCYJYCPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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